molecular formula C24H29N3S B11033917 (4-Phenylpiperazin-1-yl)(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione

(4-Phenylpiperazin-1-yl)(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione

Cat. No.: B11033917
M. Wt: 391.6 g/mol
InChI Key: HSCHMSDMUDQGJD-UHFFFAOYSA-N
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Description

(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is a complex organic compound that features a combination of piperazine and quinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety. The final step involves the formation of the methanethione group.

    Preparation of Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Formation of Methanethione Group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or quinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE involves its interaction with molecular targets such as enzymes or receptors. The piperazine and quinoline moieties can bind to specific sites on these targets, modulating their activity. The methanethione group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine structure.

    2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with a hydroxyl group on the piperidine ring.

    2,2,6,6-Tetramethyl-4-piperidinone: A ketone derivative of the piperidine ring.

Uniqueness

(4-PHENYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is unique due to its combination of piperazine and quinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29N3S

Molecular Weight

391.6 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(1,2,2,4-tetramethylquinolin-6-yl)methanethione

InChI

InChI=1S/C24H29N3S/c1-18-17-24(2,3)25(4)22-11-10-19(16-21(18)22)23(28)27-14-12-26(13-15-27)20-8-6-5-7-9-20/h5-11,16-17H,12-15H2,1-4H3

InChI Key

HSCHMSDMUDQGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(=S)N3CCN(CC3)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

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